Sodium glycerophosphate

Description

Properties

IUPAC Name |

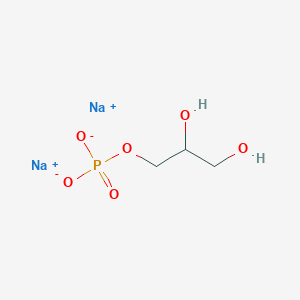

disodium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.2Na/c4-1-3(5)2-9-10(6,7)8;;/h3-5H,1-2H2,(H2,6,7,8);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKBIENFFVFKRG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-03-4 (Parent) | |

| Record name | Sodium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID801014666 | |

| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Disodium alpha-glycerophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble | |

| Record name | Sodium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1300-25-0, 1334-74-3, 1555-56-2 | |

| Record name | Glycerol, mono(dihydrogen phosphate), disodium salt. hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glycerophosphate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001334743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium glycerophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09561 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Propanetriol, 1-(dihydrogen phosphate), sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium glycerol phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium α-glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G43E72677U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Glycerophosphate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of sodium glycerophosphate, a vital component in numerous research applications. Below, you will find detailed information on its physicochemical characteristics, its role in key experimental protocols, and its influence on cellular signaling pathways, presented in a format tailored for the scientific community.

Core Chemical and Physical Properties

This compound is an organic phosphate (B84403) salt that serves as a readily bioavailable source of phosphate in various biological systems. It is a mixture of the α and β isomers, with the β-isomer being predominant in commercial preparations due to its greater stability.

Physicochemical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for accurate preparation of solutions and for understanding its behavior in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₇Na₂O₆P | [1] |

| Molecular Weight | 216.04 g/mol (anhydrous) | [2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 98-100 °C | [1] |

| Decomposition Temperature | 130 °C | [1] |

| Solubility in Water | Freely soluble; a 10% (w/v) solution can be readily prepared. | [3][4] |

| Solubility in Other Solvents | Practically insoluble in acetone (B3395972) and ethanol. | [3][4] |

| pH of 10% (w/v) Aqueous Solution | Approximately 9.5 | [1] |

| pKa of Glycerophosphoric Acid (Predicted) | 1.84 ± 0.10 | [5][6][7] |

| Storage Temperature | 2-8°C for long-term storage, as it is hygroscopic. | [8] |

Stability and Handling

This compound is stable under standard laboratory conditions but is hygroscopic and should be stored in a dry environment.[8] Aqueous solutions are generally stable, particularly in the pH range of 6.0-8.0.[8] It is important to note that the compound decomposes at temperatures above 130°C.[1] For research applications requiring sterility, solutions should be filter-sterilized rather than autoclaved, as heat can lead to degradation.

Key Research Applications and Experimental Protocols

This compound is a versatile reagent with two primary applications in biomedical research: as a phosphate donor to induce osteogenic differentiation and as a phosphatase inhibitor to preserve the phosphorylation status of proteins.

Osteogenic Differentiation of Stem Cells

This compound is a critical component of osteogenic differentiation media, where it serves as a source of inorganic phosphate for mineralization of the extracellular matrix by osteoblasts.

This protocol is adapted from established methods for the differentiation of mesenchymal stem cells (MSCs).

-

Cell Seeding: Plate MSCs in a suitable culture vessel and expand in standard growth medium until they reach 80-90% confluency.

-

Preparation of Osteogenic Differentiation Medium: Prepare a basal medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin). To this, add the following osteogenic supplements to the final concentrations indicated:

-

10 mM β-glycerophosphate (sodium salt)

-

50 µM Ascorbic acid-2-phosphate

-

100 nM Dexamethasone

-

-

Induction of Differentiation: Aspirate the growth medium from the confluent MSCs and replace it with the freshly prepared osteogenic differentiation medium.

-

Maintenance: Culture the cells for 2-4 weeks, replacing the osteogenic medium every 2-3 days.

-

Assessment of Mineralization: After the differentiation period, assess the formation of mineralized nodules by Alizarin Red S staining, which stains calcium deposits.

Inhibition of Serine/Threonine Phosphatases

In protein research, particularly in the study of signaling pathways, it is crucial to preserve the phosphorylation state of proteins during cell lysis and protein extraction. This compound is a reversible inhibitor of serine/threonine phosphatases and is commonly included in lysis buffers.

This protocol outlines the preparation of a cell lysate for Western blot analysis, incorporating this compound to inhibit phosphatase activity.

-

Preparation of Lysis Buffer: Prepare a suitable lysis buffer (e.g., RIPA or a Tris-based buffer). Immediately before use, supplement the buffer with a cocktail of protease and phosphatase inhibitors. A typical formulation is provided in Table 2.

| Component | Final Concentration |

| Tris-HCl (pH 7.4) | 50 mM |

| NaCl | 150 mM |

| EDTA | 1 mM |

| NP-40 or Triton X-100 | 1% (v/v) |

| Protease Inhibitor Cocktail | 1X |

| β-Glycerophosphate | 10-25 mM |

| Sodium Orthovanadate | 1 mM |

| Sodium Fluoride | 10 mM |

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Aspirate the PBS and add the ice-cold lysis buffer to the cells.

-

Incubate on ice for 15-30 minutes with occasional agitation.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Clarification of Lysate: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

-

Sample Preparation for SDS-PAGE: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Western Blotting: Proceed with gel electrophoresis, protein transfer to a membrane, and immunodetection as per standard protocols. It is advisable to also include phosphatase inhibitors in the antibody dilution buffers to maintain the phosphorylation state of the target protein on the membrane.[9]

Role in Cellular Signaling Pathways

This compound's utility in research is rooted in its ability to influence key cellular signaling pathways.

Osteogenic Differentiation Signaling

This compound promotes osteogenesis by providing a source of inorganic phosphate (Pi), which acts as a signaling molecule. The increased extracellular Pi concentration leads to the activation of several pathways that drive the expression of osteogenic markers and subsequent matrix mineralization.

Phosphatase Inhibition and Signal Transduction

As a serine/threonine phosphatase inhibitor, this compound prevents the dephosphorylation of target proteins. This is crucial for studying signaling cascades that are regulated by phosphorylation, such as the MAPK and Akt pathways. By inhibiting phosphatases, the phosphorylated (and often activated) state of signaling proteins is preserved, allowing for their detection and analysis.

Conclusion

This compound is an indispensable tool in the modern research laboratory. A thorough understanding of its chemical properties, as outlined in this guide, is essential for its effective application in cell culture, biochemistry, and drug development. The provided protocols and pathway diagrams serve as a valuable resource for researchers seeking to harness the full potential of this versatile compound in their experimental designs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H7Na2O6P | CID 14754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrated this compound - Definition, Characters - British Pharmacopeia 2025 [nhathuocngocanh.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Glycerophosphoric acid CAS#: 57-03-4 [m.chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. Glycerophosphoric acid | 57-03-4 [chemicalbook.com]

- 8. This compound-Your Ultimate Guide [octagonchem.com]

- 9. info.gbiosciences.com [info.gbiosciences.com]

Sodium Glycerophosphate as a Phosphate Donor in Biological Systems: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium glycerophosphate is an organic phosphate (B84403) salt widely utilized in clinical and research settings as a readily bioavailable source of inorganic phosphate (Pi).[1] Commercially, it is often supplied as a mixture of α- and β-isomers.[2] Its primary role is to deliver phosphate for essential biochemical processes, overcoming the solubility and precipitation challenges associated with inorganic phosphate salts, particularly in complex solutions like parenteral nutrition formulations and cell culture media.[3][4]

When administered or used in vitro, this compound dissociates, and the glycerophosphate ion is enzymatically hydrolyzed to release inorganic phosphate.[5] This controlled release mechanism makes it an invaluable tool in various applications, from treating clinical hypophosphatemia to inducing osteogenic differentiation in cell culture.[6][7] This guide provides an in-depth technical overview of its mechanism of action, metabolic fate, and key applications, supported by quantitative data, experimental protocols, and pathway visualizations.

Mechanism of Phosphate Donation: Enzymatic Hydrolysis

The core function of this compound as a phosphate donor relies on its enzymatic cleavage by alkaline phosphatases (ALPs). ALPs are a group of enzymes found in various tissues, including the liver, bone, kidney, and intestine, which are responsible for removing phosphate groups from a multitude of molecules.[8]

The process begins with the dissociation of this compound into sodium ions (Na+) and glycerophosphate ions. The glycerophosphate ion then serves as a substrate for ALP. The enzyme catalyzes the hydrolysis of the ester bond linking the glycerol (B35011) molecule to the phosphate group, yielding inorganic phosphate (Pi) and glycerol.[5][9] This released Pi is then available for cellular uptake and utilization.

The rate of hydrolysis is dependent on the activity of serum alkaline phosphatase.[5][9] This enzymatic conversion allows for a more gradual and sustained release of phosphate compared to the direct administration of inorganic phosphate salts, which can cause rapid spikes in serum phosphate levels and lead to the precipitation of calcium phosphate.[9]

Metabolic Fate and Biological Roles of Donated Phosphate

The inorganic phosphate released from glycerophosphate hydrolysis is identical to the phosphate obtained from dietary sources and is integrated into numerous critical metabolic pathways.

-

Energy Metabolism: Phosphate is a fundamental component of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. The donated Pi is utilized in oxidative phosphorylation and glycolysis to regenerate ATP from ADP, supporting high-energy cellular processes.[3][6]

-

Biomolecule Synthesis: Pi is essential for the synthesis of nucleic acids (DNA and RNA), forming the phosphodiester backbone.[1] It is also a precursor for phospholipids, which are the primary components of all cellular membranes.[3] Glycerophosphate itself can serve as a precursor for phospholipid biosynthesis.[3]

-

Signaling Pathways: Phosphate plays a crucial role in cell signaling through the phosphorylation and dephosphorylation of proteins, a key mechanism for regulating enzyme activity and signal transduction cascades.[3]

-

Bone Mineralization: In the context of bone metabolism, phosphate combines with calcium to form hydroxyapatite (B223615) [Ca10(PO4)6(OH)2], the inorganic mineral component that gives bone its rigidity and strength.[7]

Pharmacokinetics and Clinical Applications

This compound is primarily administered intravenously as a phosphate source in parenteral nutrition for patients with hypophosphatemia or those unable to receive nutrition enterally.[6]

| Parameter | Value / Description | Reference(s) |

| Administration Route | Intravenous infusion | [1] |

| Metabolism | Hydrolyzed by serum alkaline phosphatase to inorganic phosphate and glycerol. | [5][9] |

| Time to Peak (Serum Pi) | Approximately 4 hours following infusion. | [5][9] |

| Plasma Hydrolysis Rate | ~0.09 - 0.12 mmol/L/hour. This allows for an estimated hydrolysis of 12-15 mmol of glycerophosphate per day in individuals with normal alkaline phosphatase activity. | [10] |

| Elimination | The resulting inorganic phosphate is primarily excreted in the urine. A very small amount of unhydrolyzed glycerophosphate may also be renally excreted. | [5][9] |

| Recommended Adult Dose | 10 - 20 mmol of phosphate per day, typically added to a parenteral nutrition solution. | [10] |

| Recommended Pediatric Dose | 1.0 - 1.5 mmol/kg body weight per day. | [10] |

A retrospective study on extremely low birth weight infants demonstrated that the use of this compound in parenteral nutrition, compared to potassium phosphate, resulted in significantly higher serum calcium and phosphate levels and lower alkaline phosphatase levels.[11] Another study in preterm infants found that the this compound group had higher mean serum phosphate levels (4.0 ± 1.2 mg/dL vs. 3.5 ± 1.3 mg/dL) and lower serum ALP levels (402.8 ± 202.8 U/L vs. 466.4 ± 228.6 U/L) compared to an inorganic phosphate group.[12]

Application in In Vitro Systems: A Focus on Osteogenic Differentiation

β-glycerophosphate is a standard and critical supplement in osteogenic differentiation media used for cell culture.[4][13] It serves as a slow-release phosphate donor, which is essential for osteoblast-like cells to deposit a mineralized extracellular matrix in vitro.[7] The gradual release of phosphate prevents its rapid precipitation with calcium ions in the medium, allowing for controlled and biologically relevant mineralization.[4]

This process is typically induced in mesenchymal stem cells (MSCs) or pre-osteoblastic cell lines (e.g., MC3T3-E1, Saos-2) using a combination of supplements.[13][14]

| Supplement | Typical Concentration Range | Role in Osteogenesis | Reference(s) |

| β-Glycerophosphate | 5 mM - 20 mM | Acts as an organic phosphate donor for hydroxyapatite formation and matrix mineralization. | [14][15][16] |

| Ascorbic Acid | 50 µg/mL (approx. 280 µM) | Cofactor for collagen synthesis, a primary component of the bone extracellular matrix. | [4][13] |

| Dexamethasone | 10 nM - 100 nM | A synthetic glucocorticoid that promotes the commitment and differentiation of progenitor cells into the osteoblast lineage. | [4][13][14] |

The addition of β-glycerophosphate is indispensable for mineralization.[14] In its absence, osteoblasts will deposit an organic matrix, but the final mineralization step does not occur.[7] Studies have shown that β-glycerophosphate supplementation is required for osteocytogenesis and the expression of late osteoblastic markers like Osteocalcin (OCN).[17][18]

Detailed Experimental Protocols

Protocol 1: Preparation of Osteogenic Differentiation Medium

This protocol is a general guideline; optimal concentrations may vary by cell type.

-

Start with a basal medium appropriate for the cell line (e.g., Dulbecco's Modified Eagle Medium - DMEM or Alpha-MEM).

-

Supplement the basal medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Prepare sterile stock solutions of the osteogenic supplements.

-

Dexamethasone: 10 mM stock in ethanol (B145695).

-

Ascorbic acid 2-phosphate: 0.5 M stock in sterile water.

-

β-Glycerophosphate: 1 M stock in sterile water.

-

-

To prepare the final osteogenic medium, add the supplements to the basal medium to achieve the desired final concentrations. For example:

-

Sterile-filter the complete osteogenic medium using a 0.22 µm filter. The medium should be replaced every 2-3 days during the differentiation period.[14]

Protocol 2: Alkaline Phosphatase (ALP) Activity Staining

ALP is an early marker of osteogenic differentiation, with activity typically peaking between days 7 and 14.

-

Aspirate the culture medium and wash the cell monolayer twice with Phosphate-Buffered Saline (PBS).

-

Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the ALP staining solution. A common method uses a BCIP/NBT (5-bromo-4-chloro-3-indolyl phosphate/nitro blue tetrazolium) kit, which produces a dark-purple precipitate at sites of ALP activity.[19] Follow the manufacturer's instructions for preparing the working solution.

-

Incubate the fixed cells with the staining solution in the dark at room temperature for 15-30 minutes, or until a distinct color develops.[19]

-

Stop the reaction by aspirating the staining solution and washing thoroughly with PBS or deionized water.

-

Observe and image the stained cells using a light microscope.

Protocol 3: Mineralization Assay (Alizarin Red S Staining)

Alizarin Red S stains calcium deposits and is a marker for late-stage osteogenic differentiation and matrix mineralization, typically performed after 14-28 days of culture.

-

Aspirate the culture medium and gently wash the cell monolayer twice with PBS.

-

Fix the cells with 4% paraformaldehyde or ice-cold 70% ethanol for 15-20 minutes.

-

Wash the fixed cells twice with deionized water to remove residual phosphate from the PBS, which can interfere with staining.

-

Prepare a 2% Alizarin Red S solution (w/v) in deionized water and adjust the pH to 4.1-4.3 using ammonium (B1175870) hydroxide.

-

Add the Alizarin Red S solution to each well, ensuring the cell monolayer is completely covered, and incubate at room temperature for 20-30 minutes.[19]

-

Aspirate the staining solution and wash the cells four to five times with deionized water until the non-specific background staining is removed.

-

The mineralized nodules will appear as bright orange-red deposits. Image the plates using a scanner or microscope.

-

For quantification, the stain can be eluted by adding 10% cetylpyridinium (B1207926) chloride for 15-30 minutes, and the absorbance of the eluate can be measured at approximately 540-570 nm.[16]

Conclusion

This compound serves as a highly effective organic phosphate donor in a variety of biological contexts. Its mechanism of action, centered on enzymatic hydrolysis by alkaline phosphatase, provides a controlled release of inorganic phosphate that is crucial for its clinical and research applications. In medicine, it is a cornerstone of parenteral nutrition for preventing and treating hypophosphatemia. In research, particularly in the field of bone biology, it is an indispensable component of in vitro models, enabling the study of osteogenic differentiation and mineralization. A thorough understanding of its properties, supported by robust experimental design, is essential for professionals leveraging this versatile compound in drug development and scientific discovery.

References

- 1. This compound-Your Ultimate Guide [octagonchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound | C3H7Na2O6P | CID 14754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. This compound | 1555-56-2 | Benchchem [benchchem.com]

- 8. Alkaline phosphatase - Wikipedia [en.wikipedia.org]

- 9. UpToDate 2018 [doctorabad.com]

- 10. tga.gov.au [tga.gov.au]

- 11. This compound Use in Parenteral Nutrition Improves Mineral Metabolism in Extremely Low Birth Weight Infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. Biological Evaluation of a New Sodium-Potassium Silico-Phosphate Glass for Bone Regeneration: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. β-glycerophosphate, not low magnitude fluid shear stress, increases osteocytogenesis in the osteoblast-to-osteocyte cell line IDG-SW3 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Differing responses of osteogenic cell lines to β-glycerophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Frontiers | Preliminary study on the preparation of antler powder/chitosan/β-glycerophosphate sodium/polyvinyl alcohol porous hydrogel scaffolds and their osteogenic effects [frontiersin.org]

Synthesis and Chemical Characterization of Sodium Glycerophosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of sodium glycerophosphate, a vital organic phosphate (B84403) salt used extensively in pharmaceutical formulations and clinical nutrition. This document details common synthetic routes, presents quantitative data in structured tables for easy comparison, and outlines detailed experimental protocols for key analytical characterization techniques.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the esterification of glycerol (B35011) with a phosphate source, followed by neutralization. The reaction typically yields a mixture of α- and β-isomers. Several methods have been patented, each with variations in reactants and reaction conditions to optimize yield and purity.

A common synthetic approach involves the reaction of glycerol with phosphoric acid and sodium carbonate. The process can be broadly divided into three main stages: salt formation and esterification, hydrolysis, and purification.[1]

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Quantitative Data for Synthesis

The following tables summarize quantitative data from various patented synthesis methods.

Table 1: Reactant Quantities for this compound Synthesis

| Reference | Sodium Carbonate (g) | Phosphoric Acid (g) | Glycerin (g) |

| Embodiment 1[2] | 53 | 98 | 184 |

| Embodiment 2[2] | 53 | 98 | 184 |

| Embodiment 3[2] | 55 | 100 | 165 |

| General Method[1] | 40-65 | 80-110 | 160-200 |

Table 2: Reaction Conditions for this compound Synthesis

| Reference | pH | Vapor Pressure (MPa) | Temperature (°C) | Hydrolysis Time (hours) |

| General Method[1] | 3.0-5.5 | 0.4-0.5 | 120-145 | 8-12 |

| Embodiment 1[2] | 4.6 | 0.4-0.5 | 135 | 10 |

Table 3: Yield and Purity Data for this compound Synthesis

| Reference | Yield (%) | Purity/Content | Notes |

| Russian Patent[3] | 86 | 45% aqueous solution | Esterification of glycerol with phosphoric acid and sodium dihydrogen phosphate. |

| Chinese Patent[4] | 85 | High content of β-isomer | - |

| Beta-isomer Synthesis[2] | 80 | 99% (HPLC) | Synthesis of pure β-sodium glycerophosphate. |

Chemical Characterization

The chemical characterization of this compound is crucial to ensure its identity, purity, and quality, particularly for pharmaceutical applications. A variety of analytical techniques are employed, with specifications often defined in pharmacopeias.

Characterization Workflow

The diagram below outlines a general workflow for the chemical characterization of this compound.

Caption: General workflow for the chemical characterization of this compound.

Pharmacopeial Specifications

The European Pharmacopoeia provides detailed specifications for hydrated this compound.[1]

Table 4: European Pharmacopoeia Specifications for this compound, Hydrated

| Test | Specification |

| Identification | |

| Reaction of sodium | Gives reaction (a) of sodium.[1] |

| Reaction of phosphates | Gives reaction (b) of phosphates after boiling with nitric acid.[1] |

| Acrolein test | Forms a violet-red color upon heating with potassium hydrogen sulfate (B86663) and reaction with decolorized fuchsin solution.[1] |

| Tests | |

| Appearance of solution | Solution S is not more opalescent than reference suspension II and not more intensely colored than reference solution Y6.[1] |

| Alkalinity | Not more than 1.0 mL of 0.1 M hydrochloric acid is required to change the color of phenolphthalein (B1677637) indicator in 10 mL of solution S.[1] |

| Glycerol and ethanol-soluble substances | Maximum 1.0%.[1] |

| Chlorides | Maximum 200 ppm.[1] |

| Phosphates | Maximum 0.1%.[1] |

| Sulfates | Maximum 500 ppm.[1] |

| Iron | Maximum 20 ppm.[1] |

| Heavy metals | Maximum 20 ppm.[1] |

| Water | 25.0% to 35.0%.[1] |

| Assay | |

| Content (anhydrous substance) | 98.0% to 102.0%. |

Experimental Protocols

Ion chromatography is a sensitive method for the simultaneous determination of glycerophosphate and other anions.[5]

Protocol for IC Analysis: [5]

-

Chromatographic System:

-

Guard Column: AG19-HC (50 mm × 4 mm)

-

Analytical Column: IonPac AS18-HC (250 mm × 4 mm)

-

Mobile Phase: Potassium hydroxide solution with gradient elution

-

Detector: Suppressed conductivity detector

-

-

Sample Preparation:

-

Accurately weigh a suitable amount of the this compound sample.

-

Dissolve in deionized water and dilute to a known volume in a volumetric flask.

-

Further dilute an aliquot to fall within the linear range of the instrument.

-

-

Analysis:

-

Inject the prepared sample solution into the ion chromatograph.

-

Record the chromatogram and identify the glycerophosphate peak based on its retention time compared to a standard.

-

Quantify the amount of glycerophosphate using a calibration curve generated from standards of known concentrations.

-

Table 5: Performance Data for IC Method [5]

| Analyte | Linear Range (µg/mL) | Correlation Coefficient (r) | Average Recovery (%) | RSD (%) |

| This compound | 1.054 - 84.35 | 0.9994 | 99.35 | 1.16 |

| Phosphate | 0.3168 - 25.35 | 0.9998 | 98.96 | 2.61 |

HPLC is a widely used technique for the determination of purity and the quantification of related substances in this compound.

Protocol for HPLC Analysis:

-

Chromatographic System:

-

Column: A suitable reversed-phase column, such as a C18 column.

-

Mobile Phase: An aqueous buffer, potentially with an ion-pairing agent, and an organic modifier like methanol (B129727) or acetonitrile. The specific composition will depend on the method.

-

Detector: UV detector, typically at a low wavelength (e.g., 210 nm), or a Charged Aerosol Detector (CAD).

-

-

Sample and Standard Preparation:

-

Prepare a diluent, which is often a component of the mobile phase.

-

Accurately weigh and dissolve the this compound sample in the diluent to a known concentration.

-

Prepare standard solutions of this compound and any known impurities in the same manner.

-

-

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample and standard solutions.

-

Identify the peaks based on their retention times.

-

Calculate the purity of the sample and the concentration of any impurities by comparing the peak areas to those of the standards.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

~3400 cm⁻¹ (broad): O-H stretching vibrations from the glycerol backbone and water of hydration.

-

~2900 cm⁻¹: C-H stretching vibrations of the methylene (B1212753) groups.

-

~1100-900 cm⁻¹: Strong absorptions corresponding to the P-O stretching vibrations of the phosphate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure of the molecule.

-

³¹P NMR: This is a very effective technique for analyzing phosphorus-containing compounds. This compound will show a characteristic chemical shift in the ³¹P NMR spectrum. The chemical shift will be relative to a standard, typically 85% phosphoric acid. The exact chemical shift can be influenced by the pH of the solution.

-

¹H NMR and ¹³C NMR: These techniques can be used to confirm the structure of the glycerol backbone. The spectra will show signals corresponding to the different protons and carbons in the molecule. The coupling patterns in the ¹H NMR spectrum can help to elucidate the connectivity of the atoms.

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical characterization of this compound. The synthesis typically involves the esterification of glycerol followed by purification, with various patented methods offering different advantages in terms of yield and isomeric purity. The chemical characterization relies on a combination of pharmacopeial tests and modern analytical techniques such as ion chromatography and HPLC to ensure the quality and purity of the final product. Spectroscopic methods like FT-IR and NMR are valuable tools for structural elucidation and confirmation. The provided data and protocols serve as a valuable resource for researchers, scientists, and drug development professionals working with this important pharmaceutical compound.

References

- 1. drugfuture.com [drugfuture.com]

- 2. Method for synthesizing beta-sodium glycero-phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 3. RU1667364C - Method of producing of this compound aqueous solution - Google Patents [patents.google.com]

- 4. CN101851252B - Method for preparing this compound - Google Patents [patents.google.com]

- 5. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

Alpha vs. beta isomers of sodium glycerophosphate stability

An In-Depth Technical Guide to the Comparative Stability of Alpha and Beta Isomers of Sodium Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a vital organic phosphate (B84403) source utilized in a range of pharmaceutical and biotechnological applications, from parenteral nutrition to cell culture media for osteogenic differentiation. It exists as a racemic mixture of two positional isomers: sodium alpha-glycerophosphate (sodium 2,3-dihydroxypropyl phosphate) and sodium beta-glycerophosphate (sodium 1,3-dihydroxypropan-2-yl phosphate). The beta-isomer is generally considered to be more stable and is often the predominant form in commercial preparations. This guide provides a detailed examination of the stability of these two isomers, outlining the factors that influence their degradation, methodologies for their analysis, and their biological relevance.

Chemical Stability of Alpha vs. Beta Isomers

The primary non-enzymatic degradation pathway for glycerophosphate esters in aqueous solution is hydrolysis, which cleaves the phosphate ester bond to yield glycerol (B35011) and inorganic phosphate. The rate of this hydrolysis is influenced by factors such as pH and temperature.

Quantitative Data on Isomer Stability

To facilitate the understanding and comparison of isomer stability, the following table presents an exemplary structure for the presentation of quantitative data from a comparative hydrolysis study.

Table 1: Exemplary Hydrolysis Rate Constants (kobs) for Alpha- and Beta-Sodium Glycerophosphate at 37°C

| pH | Alpha-Isomer kobs (s-1) [Hypothetical] | Beta-Isomer kobs (s-1) [Hypothetical] | Predominant Degradation Mechanism |

| 2.0 | 5.2 x 10-7 | 2.1 x 10-7 | Acid-Catalyzed Hydrolysis |

| 4.0 | 1.8 x 10-7 | 0.7 x 10-7 | Acid-Catalyzed Hydrolysis |

| 7.0 | 3.5 x 10-8 | 1.2 x 10-8 | Spontaneous Hydrolysis |

| 9.0 | 4.9 x 10-7 | 1.9 x 10-7 | Base-Catalyzed Hydrolysis |

| 11.0 | 8.3 x 10-6 | 3.2 x 10-6 | Base-Catalyzed Hydrolysis |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the expected trends in stability.

General Hydrolysis Pathway

The hydrolysis of both alpha- and beta-glycerophosphate results in the formation of glycerol and inorganic phosphate. The reaction proceeds via nucleophilic attack of a water molecule or hydroxide (B78521) ion on the phosphorus atom of the phosphate group.

Experimental Protocols for Stability Assessment

A robust stability-indicating assay is crucial for the quantitative comparison of the alpha and beta isomers. The following protocol outlines a general methodology for such a study.

Objective

To determine and compare the hydrolysis rate constants of alpha- and beta-sodium glycerophosphate across a range of pH values and temperatures.

Materials and Reagents

-

High-purity alpha-sodium glycerophosphate and beta-sodium glycerophosphate standards.

-

HPLC-grade water, acetonitrile, and methanol.

-

Buffer salts (e.g., phosphate, citrate, borate) for preparing solutions of various pH.

-

Hydrochloric acid and sodium hydroxide for pH adjustment.

-

Calibrated pH meter and analytical balance.

-

HPLC system with a suitable detector (e.g., UV, ELSD, or conductivity).

-

Ion chromatography system.

-

Temperature-controlled incubator or water bath.

Analytical Method Development and Validation

-

Chromatographic Separation: Develop and validate an HPLC or ion chromatography method capable of baseline-separating alpha-glycerophosphate, beta-glycerophosphate, glycerol, and inorganic phosphate. Anion exchange chromatography is often effective for separating the isomers.

-

Validation: The analytical method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Stability Study Protocol

-

Preparation of Buffer Solutions: Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 11).

-

Sample Preparation: Accurately weigh and dissolve a known amount of each isomer in the respective buffer solutions to a predetermined concentration.

-

Incubation: Place the sample solutions in a temperature-controlled environment (e.g., 37°C, 50°C, and 60°C).

-

Sampling: At specified time intervals, withdraw aliquots from each sample solution.

-

Analysis: Immediately analyze the samples using the validated chromatographic method to determine the concentration of the remaining glycerophosphate isomer and the formation of degradation products.

-

Data Analysis: Plot the natural logarithm of the concentration of the isomer versus time. The slope of the resulting line will be the negative of the observed first-order rate constant (kobs).

-

pH-Rate Profile: Plot the logarithm of kobs versus pH to generate the pH-rate profile for each isomer at each temperature.

Biological Stability and Degradation Pathways

In biological systems, the stability of glycerophosphate isomers is primarily dictated by enzymatic hydrolysis.

Enzymatic Hydrolysis

Alkaline phosphatases are a group of enzymes that catalyze the hydrolysis of phosphate monoesters at alkaline pH. Both alpha- and beta-glycerophosphate can serve as substrates for these enzymes, releasing inorganic phosphate.[1] This enzymatic activity is fundamental to the role of beta-glycerophosphate in promoting mineralization in osteoblast cultures.[2]

Alpha-Glycerophosphate Shuttle

The alpha-glycerophosphate shuttle is a crucial metabolic pathway in certain tissues for the transfer of reducing equivalents from cytosolic NADH to the mitochondrial electron transport chain. This process involves the cytosolic enzyme glycerol-3-phosphate dehydrogenase, which reduces dihydroxyacetone phosphate (DHAP) to glycerol-3-phosphate (alpha-glycerophosphate), and a mitochondrial glycerol-3-phosphate dehydrogenase that reoxidizes glycerol-3-phosphate back to DHAP.[3]

Role of Beta-Glycerophosphate in Osteogenesis

In in vitro bone cell cultures, beta-glycerophosphate serves as a source of inorganic phosphate to promote the mineralization of the extracellular matrix.[2] It is actively hydrolyzed by alkaline phosphatase expressed by osteoblasts, leading to a localized increase in phosphate concentration, which, along with calcium, drives the formation of hydroxyapatite (B223615) crystals.[2]

Conclusion

The stability of this compound isomers is a critical consideration in their application. While the beta-isomer is generally favored for its purported higher stability, a lack of direct comparative quantitative data on their chemical hydrolysis kinetics highlights an area for further research. The provided experimental protocol offers a framework for conducting such a study. In biological contexts, the stability of both isomers is largely governed by enzymatic hydrolysis, which is integral to their metabolic roles, such as in the alpha-glycerophosphate shuttle and the promotion of bone mineralization. A thorough understanding of the stability profiles of these isomers is essential for the development of robust and effective pharmaceutical formulations and cell culture systems.

References

An In-depth Technical Guide to the Discovery and Scientific History of Sodium Glycerophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium glycerophosphate, a seemingly simple molecule at the intersection of biochemistry and pharmacology, has a rich and evolving history. Initially recognized for its therapeutic potential as a nerve tonic and phosphorus supplement in the late 19th and early 20th centuries, its role has been redefined in modern medicine, primarily as a critical component in parenteral nutrition. This technical guide delves into the scientific journey of this compound, from its initial discovery and synthesis to its contemporary applications. It provides a comprehensive overview of its physicochemical properties, historical and modern synthetic methodologies, and its established role in cellular processes, particularly in biomineralization and osteoblast differentiation. This document is intended to be a thorough resource, providing detailed experimental protocols and summarizing key quantitative data to support further research and development.

Discovery and Historical Milestones

The discovery of the crystalline form of this compound is credited to a chemist at the French pharmaceutical company Poulenc Frères in the early 20th century. Prior to this, it was primarily available as a syrupy liquid or a highly hygroscopic powder. The development of a stable crystalline form was a significant step, enabling more precise dosing and formulation for therapeutic use.

Early research into glycerophosphates was driven by the burgeoning field of biochemistry and a growing understanding of the importance of phosphorus in physiological processes. It was theorized that organically bound phosphate (B84403), such as that in this compound, might be more readily assimilated by the body than inorganic phosphates. This led to its early adoption as a "nerve tonic" and a treatment for conditions believed to be caused by a deficiency in nervous energy.

A key publication by H. King and F. L. Pyman in the Pharmaceutical Journal in 1914 detailed a method for the preparation of this compound, contributing to its wider availability and standardization. Throughout the early 20th century, "glycérophosphate de soude" was a common ingredient in various medicinal preparations in Europe.

Physicochemical Properties

This compound exists as a mixture of two isomers: α-glycerophosphate (glycerol 1-phosphate) and β-glycerophosphate (glycerol 2-phosphate). The commercial product is typically a mixture of these, with the β-isomer often being more abundant due to its greater stability.

| Property | α-Sodium Glycerophosphate | β-Sodium Glycerophosphate | Mixture (Typical) |

| Molecular Formula | C₃H₇Na₂O₆P | C₃H₇Na₂O₆P | C₃H₇Na₂O₆P·nH₂O |

| Molecular Weight (Anhydrous) | 216.04 g/mol | 216.04 g/mol | 216.04 g/mol |

| Appearance | White crystalline powder | White crystalline powder | White to off-white crystalline powder |

| Solubility in Water | Very soluble | Very soluble | Very soluble (>100 g/L)[1] |

| Melting Point | Decomposes | Decomposes >130°C | 98-100°C (hydrated form)[2] |

| pH of Aqueous Solution | ~9.5 | ~9.5 | ~9.5[2] |

Synthesis of this compound: From Historical to Modern Methods

The synthesis of this compound has evolved from straightforward esterification to more complex, stereospecific methods aimed at producing pure isomers.

Historical Synthesis: Direct Esterification

The earliest methods for preparing this compound involved the direct reaction of glycerol (B35011) with phosphoric acid, followed by neutralization with a sodium salt.

Experimental Protocol: Historical Direct Esterification

-

Esterification: A mixture of glycerol and phosphoric acid is heated. For instance, glycerol (1 mole) and phosphoric acid (1 mole) are heated at 105-110°C for 24 hours.

-

Neutralization: The resulting glycerophosphoric acid mixture is neutralized with a sodium base, such as sodium carbonate or sodium hydroxide, to a pH of approximately 7.0.

-

Isolation: The solution is then concentrated, and the this compound is precipitated, often by the addition of ethanol (B145695). The resulting product is a mixture of α and β isomers.

Modern Synthesis of β-Sodium Glycerophosphate

Modern synthetic routes often employ protective group chemistry to achieve higher yields of the desired β-isomer.

Experimental Protocol: Modern Synthesis of β-Sodium Glycerophosphate

This method involves the phosphorylation of 1,3-dibenzyloxy-2-propanol.

-

Phosphorylation: 1,3-dibenzyloxy-2-propanol is reacted with a phosphorylating agent, such as phosphorus oxychloride, in the presence of a base (e.g., pyridine) at a low temperature (-10°C to 5°C) to form the corresponding phosphate ester.

-

Hydrolysis: The resulting product is carefully hydrolyzed with water to yield 1,3-dibenzyloxy-2-propoxyphosphoric acid.

-

Deprotection: The dibenzyloxy protecting groups are removed via hydrogenolysis. The protected compound is dissolved in a suitable solvent (e.g., ethyl acetate), and a palladium on carbon catalyst is added. The mixture is then subjected to hydrogen pressure (e.g., 50 atmospheres) at an elevated temperature (e.g., 50°C) for several hours.

-

Neutralization and Isolation: After removal of the catalyst, the aqueous layer is neutralized with a sodium base (e.g., sodium hydroxide) to a pH of 9. The solution is concentrated, and the crude β-sodium glycerophosphate is isolated, often by freeze-drying.

-

Purification: The crude product is then recrystallized to yield high-purity β-sodium glycerophosphate.

Modern Synthesis of α-Sodium Glycerophosphate

The synthesis of the α-isomer can be achieved using a chiral starting material.

Experimental Protocol: Modern Synthesis of L-α-Choline Glycerophosphate (as an example of α-glycerophosphate synthesis)

-

Substitution Reaction: (R)-(-)-3-chloro-1,2-propanediol is reacted with a phosphocholine (B91661) salt (e.g., phosphocholine tetramethyl ammonium (B1175870) salt) under reflux in a suitable solvent (e.g., a mixture of ethanol and water).

-

Purification: The resulting crude L-α-choline glycerophosphate is then purified using ion-exchange resin chromatography to obtain the pure product.

Role in Cellular Processes and Signaling Pathways

While early applications of this compound were based on general physiological principles, modern research has elucidated its specific roles in cellular function, most notably in bone formation and biomineralization.

Biomineralization and Osteoblast Differentiation

β-glycerophosphate is a widely used supplement in in vitro osteoblast cultures to induce mineralization. It serves as a source of phosphate ions, which are essential for the formation of hydroxyapatite, the primary mineral component of bone.

The process of osteoblast differentiation and subsequent mineralization is a complex cascade of events. β-glycerophosphate has been shown to influence the expression of key osteogenic genes, including osteopontin (B1167477) and bone morphogenetic protein-2 (BMP-2).

Signaling Pathway: Role of Phosphate in Osteogenic Differentiation

Inorganic phosphate (Pi), derived from the hydrolysis of β-glycerophosphate by alkaline phosphatase, plays a crucial role in signaling pathways that drive osteogenic differentiation. One of the key pathways implicated is the non-canonical Wnt signaling pathway.

Experimental Protocol: In Vitro Osteoblast Mineralization Assay

-

Cell Culture: Mesenchymal stem cells or pre-osteoblastic cell lines (e.g., MC3T3-E1) are cultured in a standard growth medium.

-

Induction of Differentiation: To induce osteogenic differentiation, the growth medium is supplemented with an osteogenic cocktail, typically containing ascorbic acid, dexamethasone, and β-glycerophosphate (e.g., 10 mM).

-

Medium Change: The osteogenic medium is replaced every 2-3 days for a period of 14-21 days.

-

Assessment of Mineralization: Mineral deposition is assessed by staining with Alizarin Red S, which specifically binds to calcium deposits, staining them a bright red color.

-

Quantification: The extent of mineralization can be quantified by extracting the Alizarin Red S stain and measuring its absorbance.

Modern Applications

The primary contemporary application of this compound is in clinical nutrition, specifically as a phosphate source in total parenteral nutrition (TPN) solutions. Its organic nature is advantageous as it is less likely to cause precipitation with calcium salts in TPN admixtures compared to inorganic phosphate sources. This allows for the simultaneous administration of adequate amounts of both calcium and phosphate, which is crucial for patients requiring long-term intravenous feeding, particularly neonates and critically ill patients.

Conclusion

This compound has traversed a remarkable scientific path, from its origins as a general health tonic to its current indispensable role in modern clinical nutrition. Its history mirrors the advancements in our understanding of biochemistry and physiology. The continued study of its influence on cellular signaling pathways, particularly in bone metabolism, underscores its ongoing relevance in scientific research. This guide provides a foundational understanding of its discovery, synthesis, and biological functions, serving as a valuable resource for scientists and clinicians working with this important compound.

References

The Impact of Sodium Glycerophosphate on Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium glycerophosphate is a widely utilized supplement in cell culture, primarily as a source of inorganic phosphate (B84403) (Pi) to drive cellular processes such as osteogenic differentiation and extracellular matrix mineralization.[1] Its application, however, extends beyond a mere structural component, as the liberation of inorganic phosphate initiates a cascade of signaling events that profoundly influence cell fate and function. This technical guide provides an in-depth exploration of the core cell signaling pathways modulated by this compound, with a particular focus on the MAPK/ERK, PI3K/Akt, WNT/β-catenin, and TGF-β signaling cascades. We present a synthesis of current research, including quantitative data on the effects of this compound, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in cellular biology and drug development.

Introduction: The Role of this compound in Cell Culture

This compound serves as an organic phosphate donor in vitro.[2] In aqueous solutions and in the presence of cellular enzymes like alkaline phosphatase (ALP), it is hydrolyzed to release glycerol (B35011) and inorganic phosphate (Pi).[3] This localized increase in Pi concentration is the primary driver of its biological effects.[3] While indispensable for processes like hydroxyapatite (B223615) formation during bone mineralization, this elevated Pi also acts as a signaling molecule, activating intracellular pathways that regulate gene expression, cell proliferation, and differentiation.[4][5]

The glycerol component, as glycerol-3-phosphate, is a key metabolite at the intersection of glycolysis and glycerolipid synthesis and is integral to the glycerol-3-phosphate shuttle for ATP production.[6][7] While the direct signaling roles of the glycerol backbone are less explored compared to Pi, its metabolic contributions are vital for cellular energy homeostasis.

Core Signaling Pathways Modulated by this compound

The downstream effects of this compound are predominantly mediated by the enzymatic release of inorganic phosphate, which then influences several key signaling cascades.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation, differentiation, and survival. Elevated extracellular inorganic phosphate has been shown to activate the Raf/MEK/ERK pathway in various cell types, including osteoblasts and chondrocytes.

-

Mechanism of Activation: Increased inorganic phosphate, supplied by this compound, leads to the phosphorylation and activation of ERK1/2. This activation can, in turn, phosphorylate downstream transcription factors that modulate the expression of genes critical for osteogenesis.[4]

The PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling axis governing cell survival, growth, and proliferation. Similar to the MAPK/ERK pathway, it is activated in response to elevated extracellular phosphate levels.

-

Mechanism of Activation: The PI3K/Akt pathway is a key player in the cellular response to growth factors.[8] Its activation by inorganic phosphate suggests a role in mediating the proliferative and anti-apoptotic effects observed during differentiation processes.[9] Activated Akt can influence a multitude of downstream targets, contributing to the overall cellular response.[10]

The WNT/β-catenin Pathway

The WNT/β-catenin pathway is fundamental to embryonic development and tissue homeostasis, including bone formation. In the context of osteogenic differentiation, this compound is often used in conjunction with dexamethasone, a known activator of this pathway.

-

Mechanism of Interaction: Dexamethasone induces osteogenesis by activating the WNT/β-catenin signaling pathway, leading to the expression of the key osteogenic transcription factor, Runx2.[5] While β-glycerophosphate's primary role is to provide the phosphate for mineralization, the process of osteogenic differentiation initiated by the WNT pathway is dependent on an adequate supply of phosphate.[11] Recent studies suggest that higher concentrations of inorganic phosphate can also promote osteogenic differentiation through the non-canonical Wnt signaling pathway.[11][12]

The TGF-β Pathway

The Transforming Growth Factor-β (TGF-β) superfamily plays a complex role in bone formation and remodeling.[13] There is evidence of significant crosstalk between TGF-β signaling and the cellular response to inorganic phosphate.

-

Mechanism of Crosstalk: TGF-β signaling can regulate the expression of genes involved in phosphate homeostasis.[14] Conversely, the cellular response to inorganic phosphate can be modulated by the activity of the TGF-β pathway. This interplay is crucial for the coordinated regulation of osteoblast differentiation and function.[15][16]

Quantitative Data on the Effects of this compound

The cellular response to this compound is highly dependent on its concentration. While optimal concentrations promote physiological processes like osteogenic differentiation, excessive levels can lead to non-specific, dystrophic mineralization.[17] The following tables summarize the observed effects of different concentrations of β-glycerophosphate on key cellular markers.

Table 1: Effect of β-Glycerophosphate on Osteogenic Gene Expression

| Cell Type | β-Glycerophosphate Concentration | Target Gene | Fold Change in Expression | Reference |

| Human Mesenchymal Stem Cells | 3 mM (as inorganic phosphate) | Osteogenic genes (general) | Increased vs. 1 mM Pi | [11] |

| Human Bone Marrow Stromal Cells | Not specified | COL1A1 | Supported expression | [2] |

| Human Bone Marrow Stromal Cells | Not specified | RUNX2, SPARC | Enhanced expression | [2] |

| Fetal Rat Calvarial Cells | Not specified | Alkaline Phosphatase | Increased mRNA and activity | [18] |

Table 2: Effect of β-Glycerophosphate on Mineralization

| Cell Type | β-Glycerophosphate Concentration | Outcome | Reference |

| Human Mesenchymal Stem Cells | 3 mM (as inorganic phosphate) | Promoted mineralization vs. 1 mM Pi | [11] |

| Bovine Vascular Smooth Muscle Cells | Not specified | Accelerated calcification | [1] |

| Mouse Calvarial Osteoblasts | 2-5 mM | Selective mineralization of matrix | [17] |

| Mouse Calvarial Osteoblasts | 10 mM | Widespread, non-specific dystrophic mineralization | [17] |

| Human and Ovine Bone Marrow Stromal Cells | Not specified (as NaH2PO4) | Higher calcified matrix deposition vs. β-GlyP | [2] |

Detailed Experimental Protocols

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

This protocol outlines a standard method for inducing osteogenic differentiation in MSCs using a cocktail that includes this compound.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Osteogenic Differentiation of Human and Ovine Bone Marrow Stromal Cells in response to β-Glycerophosphate and Monosodium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of dexamethasone, ascorbic acid and β-glycerophosphate on the osteogenic differentiation of stem cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Glycerol-3-phosphate and systemic immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. PI3K / Akt Substrates Table | Cell Signaling Technology [cellsignal.com]

- 11. Phosphate promotes osteogenic differentiation through non-canonical Wnt signaling pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphate promotes osteogenic differentiation through non-canonical Wnt signaling pathway in human mesenchymal stem cells: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 13. TGF-β and BMP signaling in osteoblast, skeletal development, and bone formation, homeostasis and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Endogenous TGF-β signaling suppresses maturation of osteoblastic mesenchymal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. beta-Glycerophosphate-induced mineralization of osteoid does not alter expression of extracellular matrix components in fetal rat calvarial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles of Sodium Glycerophosphate in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of sodium glycerophosphate in solution. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical behavior, biological roles, and practical applications. This guide offers detailed quantitative data, experimental protocols, and visualizations of key pathways and workflows to support laboratory research and therapeutic development.

Physicochemical Properties of this compound

This compound is an organic phosphate (B84403) salt that exists as a mixture of two isomers: α-glycerophosphate and β-glycerophosphate. The β-isomer is often favored in biological applications due to its superior stability and solubility. It is commercially available as a hydrated crystalline powder.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | References |

| Molecular Formula | C₃H₇Na₂O₆P | [2] |

| Molecular Weight | 216.04 g/mol (anhydrous) | [3] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility in Water | Highly soluble (>100 g/L) | [3][4] |

| Melting Point | 98-110 °C (decomposes) | [3][5] |

| pH of Aqueous Solution (1%) | Approximately 9.5 (slightly alkaline) | [5] |

| pKa of Glycerophosphoric Acid | pKa₁: ~1.5 - 1.84, pKa₂: ~6.5 - 7.0 |

Behavior in Aqueous Solution

In solution, this compound dissociates to yield sodium ions and glycerophosphate ions. The glycerophosphate anion can be hydrolyzed by phosphatases to release inorganic phosphate and glycerol (B35011).[6] This enzymatic hydrolysis is a critical aspect of its biological activity.

Enzymatic Hydrolysis

The hydrolysis of glycerophosphate is catalyzed by enzymes such as alkaline phosphatase (ALP). This reaction is fundamental to its role as a phosphate donor in various biological processes, including bone mineralization and cell culture applications.[6]

Key Biological Roles and Signaling Pathways

This compound serves as a crucial phosphate source in numerous biological systems and is actively involved in key metabolic and signaling pathways.

The Glycerol Phosphate Shuttle

The glycerol phosphate shuttle is a vital mechanism for regenerating NAD+ from NADH produced during glycolysis, particularly in tissues with high energy demands like the brain and skeletal muscle.[7][8] This shuttle transports reducing equivalents from the cytoplasm into the mitochondria for oxidative phosphorylation.

Osteogenic Differentiation and Wnt Signaling

β-glycerophosphate is a standard component of osteogenic media used to differentiate mesenchymal stem cells (MSCs) into osteoblasts. It acts as a source of phosphate for the formation of hydroxyapatite, the primary mineral component of bone. The process of osteogenic differentiation is regulated by complex signaling networks, including the Wnt signaling pathway.[9][10] Inorganic phosphate derived from β-glycerophosphate can promote osteogenesis by up-regulating components of the non-canonical Wnt signaling pathway.[10]

Experimental Protocols

This section provides detailed methodologies for common experiments involving this compound.

Preparation of a Sterile 1M Sodium β-Glycerophosphate Stock Solution for Cell Culture

This protocol outlines the preparation of a sterile stock solution suitable for supplementing cell culture media.

Materials:

-

Sodium β-glycerophosphate pentahydrate (e.g., Sigma-Aldrich, Cat. No. G9422)

-

Sterile, deionized, or distilled water

-

Sterile 0.22 µm syringe filter

-

Sterile conical tubes or bottles for storage

Procedure:

-

Calculation: To prepare a 1M solution, dissolve 306.1 mg of sodium β-glycerophosphate pentahydrate in 1 mL of sterile water.[11] Scale the volumes as needed for your experiment.

-

Dissolution: In a sterile environment (e.g., a laminar flow hood), weigh the required amount of sodium β-glycerophosphate powder and add it to a sterile container.

-

Add the calculated volume of sterile water to the powder.

-

Gently swirl or vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

-

Sterilization: Draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.

-

Filter the solution into a sterile storage container (e.g., a 50 mL conical tube).

-

Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for up to 3 months under these conditions.[11]

Quantification of this compound by Ion Chromatography

This protocol provides a general method for the determination of glycerophosphate content in a solution.

Instrumentation and Columns:

-

Ion Chromatography (IC) system with a suppressed conductivity detector.

-

Anion-exchange guard column (e.g., AG19-HC, 4 x 50 mm).

-

Anion-exchange analytical column (e.g., IonPac AS18-HC, 4 x 250 mm).[12]

Reagents:

-

Potassium hydroxide (B78521) (KOH) eluent concentrate.

-

Deionized water (18.2 MΩ·cm).

-

This compound standard.

Procedure:

-

Eluent Preparation: Prepare a potassium hydroxide gradient eluent according to the instrument manufacturer's instructions. A typical gradient might range from approximately 10 mM to 40 mM KOH.

-

Standard Preparation: Prepare a series of this compound standards of known concentrations (e.g., 1 to 100 µg/mL) by diluting a stock solution with deionized water.

-

Sample Preparation: Dilute the sample containing this compound to fall within the concentration range of the prepared standards.

-

Chromatographic Conditions:

-

Flow Rate: Approximately 1.0 mL/min.

-

Injection Volume: 10-25 µL.

-

Detector: Suppressed conductivity.

-

-

Analysis:

-

Inject the prepared standards to generate a calibration curve.

-

Inject the prepared sample.

-

Identify the glycerophosphate peak based on its retention time compared to the standards.

-

Quantify the concentration of glycerophosphate in the sample using the calibration curve.

-

In Vitro Osteogenic Differentiation of Mesenchymal Stem Cells

This protocol describes the induction of osteogenesis in MSCs using a standard differentiation medium containing β-glycerophosphate.

Materials:

-

Human or mouse Mesenchymal Stem Cells (MSCs).

-

Basal medium (e.g., DMEM, α-MEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Osteogenic Supplements:

-

Dexamethasone.

-

Ascorbic acid (or Ascorbate-2-phosphate).

-

Sodium β-glycerophosphate.

-

-

Tissue culture-treated plates (e.g., 6-well plates).

-

Alizarin Red S staining solution for mineralization analysis.

Procedure:

-

Cell Seeding: Plate MSCs in basal medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at a suitable density (e.g., 2.5 - 6 x 10³ cells/cm²) in 6-well plates.[13]

-

Culture to Confluence: Culture the cells at 37°C in a 5% CO₂ incubator until they reach 70-80% confluency, changing the medium every 2-3 days.

-

Induction of Differentiation:

-

Prepare the osteogenic differentiation medium by supplementing the basal medium with:

-

Aspirate the growth medium from the confluent MSCs and replace it with the osteogenic differentiation medium.

-

-

Maintenance of Differentiating Cultures:

-

Assessment of Mineralization:

-

After the differentiation period, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with Alizarin Red S solution to visualize calcium deposits, which appear as red nodules.

-

Stability and Storage of Solutions

This compound solutions are generally stable, but their stability can be influenced by factors such as pH, temperature, and the presence of enzymes. For long-term storage, it is recommended to store sterile-filtered, aliquoted solutions at -20°C.[11] Repeated freeze-thaw cycles should be avoided. For parenteral nutrition solutions, compatibility with other components like calcium gluconate is crucial, and studies have shown good compatibility, reducing the risk of precipitation.[15]

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound: Properties, Applications, and Safety Considerations - Google Annihilation [googleannihilation.com]

- 3. This compound Manufacturer, Supplier, Exporter [shreejipharmainternational.com]

- 4. lohmann-minerals.com [lohmann-minerals.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Glycerol phosphate shuttle - Wikipedia [en.wikipedia.org]

- 8. adpcollege.ac.in [adpcollege.ac.in]

- 9. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phosphate promotes osteogenic differentiation through non-canonical Wnt signaling pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. neolab.de [neolab.de]

- 12. ovid.com [ovid.com]

- 13. cdn.stemcell.com [cdn.stemcell.com]

- 14. mdpi.com [mdpi.com]

- 15. Physical Compatibility of this compound and Calcium Gluconate in Pediatric Parenteral Nutrition Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and dissociation of sodium glycerophosphate in aqueous solutions

An In-depth Technical Guide on the Solubility and Dissociation of Sodium Glycerophosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an organic phosphate (B84403) salt widely utilized in pharmaceutical and biotechnological applications. It serves as a crucial source of phosphate in parenteral nutrition solutions, a buffering agent in formulations, and a substrate in various biochemical assays.[1][2][3] Its efficacy and stability in these applications are fundamentally governed by its behavior in aqueous solutions, specifically its solubility and dissociation characteristics.

This technical guide provides a comprehensive overview of the solubility and dissociation of this compound. It includes quantitative data, detailed experimental protocols for its analysis, and visualizations of its chemical behavior and analytical workflows. The information is intended to support researchers, scientists, and drug development professionals in formulating, analyzing, and utilizing this compound effectively.

Physicochemical Properties